{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid
Brand Name: Vulcanchem
CAS No.: 293765-97-6
VCID: VC7965486
InChI: InChI=1S/C12H10ClNO4S/c13-7-1-3-8(4-2-7)14-10(15)5-9(12(14)18)19-6-11(16)17/h1-4,9H,5-6H2,(H,16,17)
SMILES: C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)O
Molecular Formula: C12H10ClNO4S
Molecular Weight: 299.73 g/mol

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid

CAS No.: 293765-97-6

Cat. No.: VC7965486

Molecular Formula: C12H10ClNO4S

Molecular Weight: 299.73 g/mol

* For research use only. Not for human or veterinary use.

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid - 293765-97-6

Specification

CAS No. 293765-97-6
Molecular Formula C12H10ClNO4S
Molecular Weight 299.73 g/mol
IUPAC Name 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid
Standard InChI InChI=1S/C12H10ClNO4S/c13-7-1-3-8(4-2-7)14-10(15)5-9(12(14)18)19-6-11(16)17/h1-4,9H,5-6H2,(H,16,17)
Standard InChI Key VJQIELFQBSTLSN-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)O
Canonical SMILES C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)O

Introduction

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dioxopyrrolidine moiety. This compound belongs to the class of thioacetic acids, known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group suggests specific interactions with biological targets, potentially enhancing its pharmacological profile.

Synthesis and Chemical Reactivity

The synthesis of {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product. The chemical reactivity of this compound can be understood through its functional groups, which are crucial for understanding potential modifications and transformations in biological systems.

Biological Activities and Potential Applications

Compounds with similar structural features to {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This compound may similarly interact with various biological pathways, possibly modulating enzyme activities or acting as receptor ligands. Its unique structure could enhance selectivity toward specific biological targets, contributing to its therapeutic potential.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
ThioacetamideContains a thioamide groupHepatotoxicity and potential anticancer activity
4-ChlorothiophenolAromatic thiol with a chlorine substituentAntimicrobial and antioxidant properties
Pyrrolidine DerivativesBasic pyrrolidine structureNeuroactive effects and potential antidepressant activity
{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acidChlorophenyl and dioxopyrrolidine structurePotential therapeutic applications due to unique structure

Research Findings and Future Directions

Studies on the interactions of {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid with biological systems are crucial for understanding its pharmacodynamics. These investigations typically involve in vitro and in vivo experiments to elucidate the mechanism of action and potential side effects. Further research is needed to fully explore its therapeutic potential and to develop strategies for its clinical application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator